molecular formula C15H11ClN2O2S B182887 N-(3-Chlorophenyl)-8-quinolinesulfonamide CAS No. 158729-23-8

N-(3-Chlorophenyl)-8-quinolinesulfonamide

Cat. No. B182887
CAS RN: 158729-23-8
M. Wt: 318.8 g/mol
InChI Key: WVGYHLJEPXJSCQ-UHFFFAOYSA-N
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Description

Quinolinesulfonamides are a class of compounds that often exhibit biological activity, including antibacterial and antimalarial properties . The chlorophenyl group is a common substituent in many pharmaceuticals and can influence the potency and specificity of the compound .


Molecular Structure Analysis

The molecular structure of “N-(3-Chlorophenyl)-8-quinolinesulfonamide” would likely feature typical bonding patterns seen in aromatic compounds, sulfonamides, and chloro-substituted aromatics .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(3-Chlorophenyl)-8-quinolinesulfonamide” would depend on its exact structure. Sulfonamides are typically solid at room temperature and are often soluble in organic solvents .

Scientific Research Applications

Antimicrobial Applications

The synthesis of quinoline clubbed with sulfonamide moiety has shown promise in antimicrobial applications. A study highlighted the preparation of quinoline-containing scaffolds, demonstrating significant activity against Gram-positive bacteria. This implies a potential for N-(3-Chlorophenyl)-8-quinolinesulfonamide derivatives in developing new antimicrobial agents (Biointerface Research in Applied Chemistry, 2019).

Anticorrosive Properties

Research into quinoxaline derivatives, closely related to quinolinesulfonamide, has identified their efficacy as corrosion inhibitors for mild steel in acidic environments. These findings suggest the potential of N-(3-Chlorophenyl)-8-quinolinesulfonamide in similar applications, providing insights into its role in protecting metals from corrosion (Journal of Molecular Liquids, 2020).

Pro-apoptotic Effects in Cancer Research

The synthesis of new sulfonamide derivatives, including those related to quinolinesulfonamide, has been explored for their pro-apoptotic effects in cancer cells. These compounds have shown the ability to induce apoptosis by activating specific pathways in cancer cells, indicating the potential of N-(3-Chlorophenyl)-8-quinolinesulfonamide derivatives in cancer therapy (Journal of Enzyme Inhibition and Medicinal Chemistry, 2015).

Catalytic Applications

Half-sandwich ruthenium complexes containing aromatic sulfonamides, like N-(3-Chlorophenyl)-8-quinolinesulfonamide, have been synthesized and shown to be efficient catalysts in the transfer hydrogenation of acetophenone derivatives. This research opens up avenues for N-(3-Chlorophenyl)-8-quinolinesulfonamide in catalysis, particularly in the synthesis of valuable organic compounds (European Journal of Inorganic Chemistry, 2013).

Mechanism of Action

Target of Action

A compound with a similar structure, n-(3-chlorophenyl)-n-methyl-2-oxo-3-[(3,4,5-trimethyl-1h-pyrrol-2-yl)methyl]-2h-indole-5-sulfonamide, is known to target the hepatocyte growth factor receptor .

Mode of Action

Compounds with similar structures, such as carbonyl cyanide m-chlorophenyl hydrazone (cccp), are known to inhibit oxidative phosphorylation . They act as protonophores, altering the permeability of mitochondria inner membrane to protons and causing the dissipation of the proton gradient across the inner mitochondrial membrane .

Biochemical Pathways

Compounds with similar structures, such as chlorpropham [isopropyl n-(3-chlorophenyl) carbamate] (cipc), have been used as plant growth regulators and potato sprout suppressants . They are known to inhibit p-starch synthase activity, suppress RNA and protein synthesis, interfere with oxidative phosphorylation and photosynthesis, and disrupt cell division .

Pharmacokinetics

Compounds with similar structures, such as tolfenamic acid, n-(2-methyl-3-chlorophenyl)anthranilic acid, have been studied for their pharmacokinetics .

Result of Action

Compounds with similar structures, such as carbonyl cyanide m-chlorophenyl hydrazone (cccp), are known to cause the gradual destruction of living cells and death of the organism . They reduce the ability of ATP synthase to function optimally .

Action Environment

It is known that the efficacy of similar compounds, such as herbicides, can be influenced by soil organic matter and temperature .

Safety and Hazards

As with any chemical compound, the safety and hazards associated with “N-(3-Chlorophenyl)-8-quinolinesulfonamide” would depend on its specific properties. Proper handling and disposal methods should always be followed .

Future Directions

The future directions for research on “N-(3-Chlorophenyl)-8-quinolinesulfonamide” would likely depend on its observed biological activity. If it shows promise as an antibacterial or antimalarial agent, for example, further studies could focus on optimizing its potency, selectivity, and safety profile .

properties

IUPAC Name

N-(3-chlorophenyl)quinoline-8-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O2S/c16-12-6-2-7-13(10-12)18-21(19,20)14-8-1-4-11-5-3-9-17-15(11)14/h1-10,18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVGYHLJEPXJSCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)S(=O)(=O)NC3=CC(=CC=C3)Cl)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20166511
Record name N-(3-Chlorophenyl)-8-quinolinesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20166511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Chlorophenyl)-8-quinolinesulfonamide

CAS RN

158729-23-8
Record name N-(3-Chlorophenyl)-8-quinolinesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=158729-23-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3-Chlorophenyl)-8-quinolinesulfonamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158729238
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(3-Chlorophenyl)-8-quinolinesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20166511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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